molecular formula C26H25Br2NO3 B10821965 PD-1/PD-L1-IN-36

PD-1/PD-L1-IN-36

货号 B10821965
分子量: 559.3 g/mol
InChI 键: AHFXYBDSOWECNI-QHCPKHFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CAY10774 is a small-molecule inhibitor that targets the protein-protein interaction between programmed cell death 1 (PD-1) and its ligand PD-L1. This compound has shown potential in increasing the activation of Jurkat cells expressing PD-1 in co-culture with artificial antigen-presenting cells expressing PD-L1 .

准备方法

The synthetic route for CAY10774 involves the reaction of 3-bromo-4-[(2-bromo[1,1′-biphenyl]-3-yl)methoxy]benzyl chloride with (2S)-2-piperidinecarboxylic acid. The reaction conditions typically include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The product is then purified through recrystallization or chromatography to achieve a purity of ≥95% .

化学反应分析

CAY10774 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

作用机制

CAY10774 inhibits the interaction between PD-1 and PD-L1 by binding to the PD-1 protein. This inhibition prevents the downregulation of T-cell activity, thereby enhancing the immune response against cancer cells. The molecular targets involved include the PD-1 receptor on T-cells and the PD-L1 ligand on cancer cells .

相似化合物的比较

CAY10774 is unique compared to other PD-1/PD-L1 inhibitors due to its high potency and specificity. Similar compounds include:

    Nivolumab: A monoclonal antibody that targets PD-1.

    Pembrolizumab: Another monoclonal antibody that inhibits PD-1.

    Atezolizumab: A monoclonal antibody that targets PD-L1.

CAY10774 stands out due to its small-molecule nature, which allows for easier synthesis and modification .

属性

分子式

C26H25Br2NO3

分子量

559.3 g/mol

IUPAC 名称

(2S)-1-[[3-bromo-4-[(2-bromo-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C26H25Br2NO3/c27-22-15-18(16-29-14-5-4-11-23(29)26(30)31)12-13-24(22)32-17-20-9-6-10-21(25(20)28)19-7-2-1-3-8-19/h1-3,6-10,12-13,15,23H,4-5,11,14,16-17H2,(H,30,31)/t23-/m0/s1

InChI 键

AHFXYBDSOWECNI-QHCPKHFHSA-N

手性 SMILES

C1CCN([C@@H](C1)C(=O)O)CC2=CC(=C(C=C2)OCC3=C(C(=CC=C3)C4=CC=CC=C4)Br)Br

规范 SMILES

C1CCN(C(C1)C(=O)O)CC2=CC(=C(C=C2)OCC3=C(C(=CC=C3)C4=CC=CC=C4)Br)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。